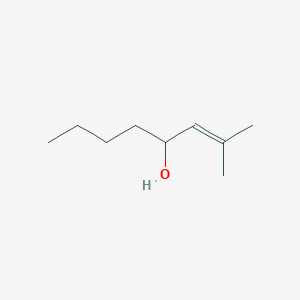
2-Octen-4-ol, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octen-4-ol, 2-methyl- is an organic compound with the molecular formula C9H18O. It is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octen-4-ol, 2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-octenal with a suitable reducing agent to yield the desired alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of 2-Octen-4-ol, 2-methyl- may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert the corresponding aldehyde or ketone into the alcohol. The reaction is carried out in specialized reactors designed to handle the required pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Octen-4-ol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Octen-4-one, 2-methyl- or 2-Octenoic acid, 2-methyl-.
Reduction: 2-Octanol, 2-methyl-.
Substitution: 2-Octen-4-chloride, 2-methyl-.
Aplicaciones Científicas De Investigación
2-Octen-4-ol, 2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Octen-4-ol, 2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Octen-4-ol: Similar structure but without the methyl group at the second position.
2-Octanol: Saturated alcohol with a similar carbon chain length.
Uniqueness
2-Octen-4-ol, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in various chemical and biological contexts .
Propiedades
Número CAS |
65885-49-6 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-methyloct-2-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
PNLIZTGZMGUPNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



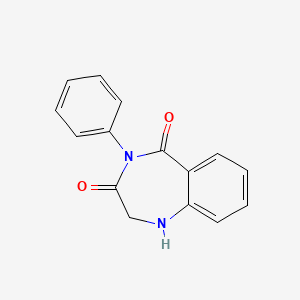

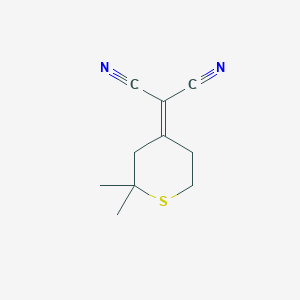
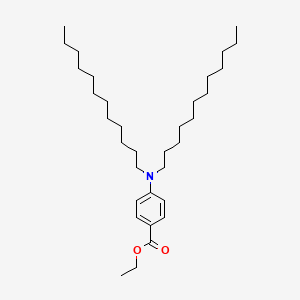
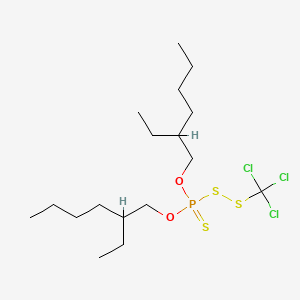
silane](/img/structure/B14473125.png)
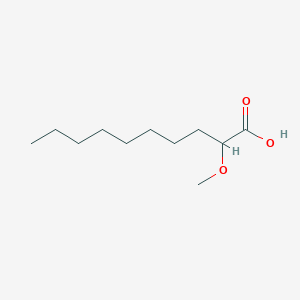
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
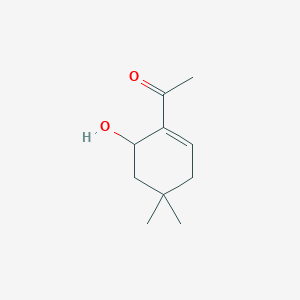
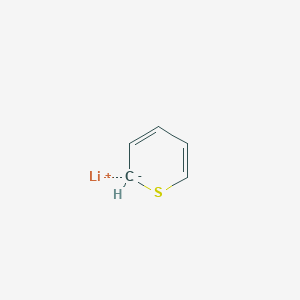
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
